Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-[(3-ethynyl-2-fluorophenyl)methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FOSi/c1-7-12-9-8-10-13(14(12)16)11-17-18(5,6)15(2,3)4/h1,8-10H,11H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKAHJODDXKYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions:
- Starting Material: 3-ethynyl-2-fluorobenzyl alcohol
- Silylating Agent: tert-butyldimethylsilyl chloride
- Base: Imidazole or triethylamine
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
Reaction Mechanism:
The reaction proceeds through a nucleophilic substitution mechanism where the alcohol acts as a nucleophile, attacking the silyl chloride to form the desired product.
Purification Methods
After the reaction, purification is essential to isolate the product in high purity. Common methods include:
- Column Chromatography: Using silica gel or alumina to separate the product from impurities.
- Distillation: For larger scale production, distillation can be used to purify the compound.
Industrial Production Considerations
Scaling up the synthesis involves optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization.
Chemical Properties and Reactions
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The ethynyl group can be oxidized to form corresponding carbonyl compounds using reagents like manganese dioxide or Dess-Martin periodinane.
Reduction:
- The ethynyl group can be reduced to form alkenes or alkanes using reagents like hydrogen in the presence of a catalyst.
Substitution:
- The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Data Table: Reaction Conditions and Yields
| Reaction Conditions | Yield |
|---|---|
| Imidazole in DCM at RT | High |
| Triethylamine in DCM at RT | High |
| Manganese dioxide for oxidation | Variable |
| Hydrogen for reduction | Variable |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Reagents like with a or can be employed.
Substitution: Nucleophiles such as or can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as or .
Reduction: Formation of or .
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling .
Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the ethynyl and fluorobenzyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
Table 1: Key Structural and Physical Properties
*Calculated based on standard atomic weights.
Key Findings :
- Electronic Effects : The fluorine atom in the target compound exerts an electron-withdrawing effect, enhancing the stability of the benzyl-TBS intermediate compared to bromine-substituted analogues. This is critical in reactions sensitive to electronic perturbations, such as palladium-catalyzed couplings .
- Steric Effects : Alkyl-chain-substituted analogues (e.g., tert-butyl((6-iodohexyl)oxy)dimethylsilane) exhibit reduced steric hindrance compared to aromatic derivatives, favoring nucleophilic substitutions .
- Reactivity in Cross-Coupling : Bromine-substituted derivatives (e.g., ((4-Bromo-3-fluorobenzyl)oxy)TBS) are preferred for Suzuki-Miyaura reactions, whereas the ethynyl group in the target compound enables alkyne-based couplings .
Comparison with Heterocyclic and Boronate Derivatives
Table 2: Heterocyclic and Boron-Containing Analogues
Key Findings :
- Heterocyclic Systems : Pyridine-containing analogues (e.g., 5-Bromo-2-((TBS-O)methyl)pyridine) demonstrate enhanced coordination capacity in metal-catalyzed reactions compared to purely aromatic systems .
- Boronate Esters : The boronate ester derivative (C₁₉H₃₁BFO₃Si) facilitates regioselective cross-coupling but requires anhydrous conditions, unlike the ethynyl-substituted target compound, which is more stable under ambient conditions .
Biological Activity
Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane is a silane compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H17FOSi
- Molecular Weight : 236.35 g/mol
- CAS Number : 1400760-19-1
The compound features a tert-butyl group, a dimethylsilane moiety, and an ethynyl-substituted fluorobenzyl ether, which may influence its biological interactions and pharmacological properties.
This compound potentially interacts with various biological targets through several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways. Silanes are known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.
- Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, influencing cellular signaling pathways. This interaction can modulate immune responses and other physiological processes.
Anticancer Properties
Research indicates that silane derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated:
- Cell Viability Assays : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 μM depending on the cell type.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity observed |
| MCF-7 | 20 | Significant reduction in viability |
| A549 | 25 | Potential for further investigation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies demonstrate efficacy against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
Inhibition zones measured through agar diffusion methods indicate that this compound has a notable antibacterial effect.
Case Studies and Research Findings
- Cytotoxicity in B16F10 Cells : In a study assessing the impact on melanoma cells, this compound was administered at varying concentrations (1, 5, and 10 μM). The results indicated that while lower concentrations did not significantly affect cell viability after 48 hours, higher concentrations led to increased apoptosis markers after 72 hours.
- Inhibition of Tumor Growth : In vivo studies using mouse models injected with B16F10 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane, and how do reaction conditions influence yield and purity?
- Methodology :
- The synthesis involves silane protection of hydroxyl groups, followed by cross-coupling reactions. For example, tert-butyl silane derivatives are commonly synthesized via substitution reactions using tert-butyl(chloro)dimethylsilane with sodium iodide (NaI) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .
- Cobalt-catalyzed cross-coupling reactions (e.g., with mesitylmagnesium chloride) can introduce aromatic substituents, requiring low temperatures (-50°C) initially and gradual warming to room temperature to optimize yield (59% reported for similar silane compounds) .
- Purification via flash chromatography (e.g., 5–10% Et₂O in pentane) ensures high purity .
Q. How should researchers approach the purification of this compound to minimize impurities?
- Methodology :
- Use column chromatography with silica gel and gradient elution (e.g., pentane/Et₂O mixtures) to separate silane derivatives .
- Monitor purity via NMR to detect residual solvents or unreacted intermediates. For example, sharp singlet peaks in ¹H NMR (e.g., δ 1.06 ppm for tert-butyl groups) confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify chemical shifts for ethynyl (δ ~2.5–3.5 ppm), fluorine (δ ~-110 ppm for ¹⁹F coupling), and tert-butyl groups (δ ~1.0 ppm) .
- HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₃₅O₃Si: 327.2355; observed: 327.2359) .
- IR Spectroscopy : Detect siloxane (Si-O-C) stretches (~1085 cm⁻¹) and ethynyl C≡C vibrations (~2100 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent at the 2-position influence reactivity in cross-coupling reactions?
- Methodology :
- Fluorine increases electrophilicity at the benzyl position, enhancing susceptibility to nucleophilic substitution. However, steric hindrance from the tert-butyl silane group may reduce reaction rates.
- Use computational modeling (DFT) to map electron density distribution and predict regioselectivity in Suzuki-Miyaura or Sonogashira couplings .
- Compare kinetics with non-fluorinated analogs (e.g., tert-butyl[(3-ethynylbenzyl)oxy]dimethylsilane) to isolate fluorine’s electronic effects .
Q. What strategies mitigate regioselectivity challenges in introducing the ethynyl group at the 3-position of the benzyl ring?
- Methodology :
- Employ directing groups (e.g., boronic esters) to pre-functionalize the benzyl ring before silane protection. For example, tert-butyl silane intermediates with boronate substituents enable controlled ethynylation via Pd-catalyzed couplings .
- Optimize catalyst systems (e.g., Co/Pd complexes) to favor C3 over C2/C4 ethynylation, leveraging steric effects from the tert-butyl group .
Q. How can researchers validate the stability of the tert-butyldimethylsilyl (TBS) ether under acidic or basic conditions?
- Methodology :
- Conduct stability assays in common reaction media (e.g., TBAF in THF for deprotection kinetics). Monitor silane cleavage via TLC or ²⁹Si NMR .
- Compare with alternative protecting groups (e.g., TIPS or TBDMS) to assess hydrolysis resistance .
Q. What role does the silane group play in modulating the compound’s electronic properties for catalytic applications?
- Methodology :
- Perform cyclic voltammetry to evaluate electron-donating/withdrawing effects of the silane group on redox behavior.
- Use X-ray crystallography to analyze bond lengths (e.g., Si-O vs. C-O) and correlate with Hammett parameters .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
